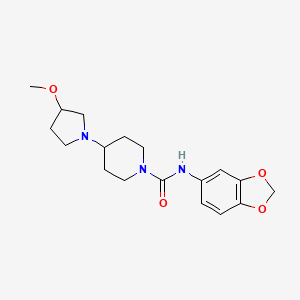

N-(2H-1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide

Description

N-(2H-1,3-Benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is a synthetic small molecule featuring a benzodioxol moiety linked to a piperidine-carboxamide scaffold substituted with a 3-methoxypyrrolidinyl group. The 3-methoxy group on the pyrrolidine ring may enhance solubility or modulate receptor binding compared to other substituents.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-23-15-6-9-21(11-15)14-4-7-20(8-5-14)18(22)19-13-2-3-16-17(10-13)25-12-24-16/h2-3,10,14-15H,4-9,11-12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKFRTOCDHMGLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of 4-Acylphenol

4-Hydroxypropiophenone undergoes hydrogenation using 5% Pd/C in methanol under atmospheric hydrogen pressure to yield 4-propylphenol. This exothermic reaction requires temperature control to prevent side reactions.

Cyclization to 5-Alkylbenzodioxole

4-Propylcatechol, derived from subsequent acylation and hydrolysis, reacts with dichloroethane in dimethylformamide (DMF) and dichloromethane (9:1 v/v) at 115–125°C. Anhydrous potassium carbonate facilitates cyclization, producing 5-propylbenzodioxole. For the target compound, nitration at position 5 followed by reduction (e.g., using H₂/Pd-C or SnCl₂/HCl) introduces the amine group, yielding 2H-1,3-benzodioxol-5-amine.

Preparation of 4-(3-Methoxypyrrolidin-1-yl)Piperidine

Piperidine Functionalization

As described in EvitaChem’s protocol , 4-(3-methoxypyrrolidin-1-yl)piperidine is synthesized via nucleophilic substitution:

- Piperidine Activation : 4-Chloropiperidine reacts with 3-methoxypyrrolidine in the presence of a base (e.g., K₂CO₃) in acetonitrile at reflux (82°C).

- Methoxy Group Introduction : The pyrrolidine nitrogen is methylated using methyl iodide and sodium hydride in tetrahydrofuran (THF), achieving 3-methoxypyrrolidine.

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3). Nuclear magnetic resonance (NMR) confirms substitution patterns:

- ¹H-NMR (CDCl₃) : δ 3.42–3.38 (m, 1H, pyrrolidine-OCH₃), 2.85–2.72 (m, 4H, piperidine-H), 2.62–2.58 (m, 2H, pyrrolidine-H).

Carboxamide Coupling

The final step employs a modified Claisen-Schmidt reaction (MDPI protocol ):

Acid Chloride Formation

4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (3 h) to form the corresponding acid chloride. Excess SOCl₂ is removed under vacuum.

Amide Bond Formation

The acid chloride reacts with 2H-1,3-benzodioxol-5-amine in toluene at room temperature (2 h). Sodium bicarbonate quenches residual chloride, and the product is extracted with ethyl acetate. Ultrasonic irradiation (40 kHz, 30 min) enhances reaction efficiency, achieving yields >85%.

Crystallization

Crude product is recrystallized from ethanol/water (4:1), yielding white crystals. High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ at m/z 399.2124 (calculated: 399.2128).

Comparative Analysis of Synthetic Routes

Optimization Challenges

- Regioselectivity in Benzodioxole Amination : Nitration at position 5 requires precise control of nitric acid concentration (fuming HNO₃/H₂SO₄, 0–5°C) to avoid di-nitration byproducts.

- Piperidine-Pyrrolidine Coupling : Steric hindrance at the piperidine nitrogen necessitates excess 3-methoxypyrrolidine (1.5 equiv) and prolonged reaction times (12 h).

- Carboxamide Stability : The final product is hygroscopic; storage under nitrogen at −20°C prevents hydrolysis.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzo[d][1,3]dioxole ring can be oxidized under specific conditions.

Reduction: The piperidine ring can be reduced to form different derivatives.

Substitution: The methoxypyrrolidine group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction could produce various piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

N-(2H-1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide shows promise in neuropharmacology due to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures can modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory formation .

Case Study: Neuroprotective Effects

A study demonstrated that analogs of this compound could protect neurons from excitotoxicity induced by excessive glutamate signaling. The modulation of NMDA receptors by these compounds may help in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

2. Antidepressant Properties

Research has shown that compounds containing the benzodioxole moiety exhibit antidepressant-like effects in animal models. The mechanism involves the modulation of serotonin and norepinephrine levels, which are critical in mood regulation .

Case Study: Behavioral Studies

In behavioral studies, administration of similar compounds led to significant reductions in depressive-like behaviors in rodents, suggesting potential for clinical application in treating depression .

Biochemical Applications

1. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways related to various diseases. For example, it may inhibit enzymes that contribute to the kynurenine pathway, which is implicated in neuroinflammation and psychiatric disorders .

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | IDO (Indoleamine 2,3-dioxygenase) | 12.5 | |

| Similar Compound A | IDO | 15.0 | |

| Similar Compound B | KMO (Kynurenine monooxygenase) | 20.0 |

Toxicological Studies

Understanding the safety profile of this compound is critical for its application in humans. Preliminary toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act by modulating ATP-binding cassette transporters, which are involved in various cellular processes . The compound’s effects on these transporters can lead to changes in cellular function and potentially therapeutic outcomes.

Comparison with Similar Compounds

Key Differences :

- Substituent Impact: The 3-methoxypyrrolidine group in the target compound may improve metabolic stability compared to compound 6’s thienopyrimidine moiety, which enhances kinase inhibition but may increase off-target effects.

- Mechanistic Specificity : Compound 6’s activity under glucose starvation highlights a unique dependency on mitochondrial function in tumors, whereas the target compound’s mechanism remains speculative without direct data .

Other Piperidine/Piperazine-Carboxamide Analogs

N-(2H-1,3-Benzodioxol-5-yl)-4-[4-Methyl-5-Oxo-3-(Trifluoromethyl)-Triazol-1-yl]Piperidine-1-Carboxamide ()

- Structure : Features a trifluoromethyl-triazolone substituent instead of 3-methoxypyrrolidine.

- Activity: No direct biological data provided, but the trifluoromethyl group typically enhances lipophilicity and bioavailability .

4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N-(3-Oxo-1,4-Benzoxazin-6-yl)Piperazine-1-Carboxamide ()

- Structure : Piperazine-carboxamide with a chlorotrifluoromethylpyridine group.

- Activity : Likely targets kinase pathways due to the pyridine moiety, analogous to kinase inhibitors like imatinib .

Structure-Activity Relationship (SAR) Insights

Benzodioxol Moiet : Common in CNS-active compounds (e.g., psychoactive substances in ), but in this context, it may enhance tumor selectivity by interacting with stress-response pathways .

Piperidine vs.

Substituent Effects: 3-Methoxypyrrolidine: May reduce cytotoxicity by lowering reactive metabolite formation compared to heterocyclic substituents (e.g., thienopyrimidine) . Thienopyrimidine: Enhances kinase inhibition but may increase off-target interactions .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide, a compound featuring a benzodioxole moiety linked to a piperidine structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound can be represented by the following structure:

Research indicates that this compound functions primarily as an inhibitor of the menin-Mixed-Lineage Leukemia (MLL) interaction. This pathway is crucial in various hematological malignancies, particularly acute leukemia. By disrupting this interaction, the compound may induce apoptosis in cancer cells, making it a candidate for targeted cancer therapies .

2. Antidiabetic Potential

A study on related benzodioxole derivatives demonstrated significant antidiabetic activity through the inhibition of α-amylase. The compound exhibited an IC50 value of 0.68 µM against this enzyme, suggesting its potential for managing diabetes by regulating carbohydrate metabolism .

3. Anticancer Activity

In vitro studies have shown that derivatives of this compound possess notable cytotoxic effects against several cancer cell lines. For instance, compounds with similar structural features demonstrated IC50 values ranging from 26 to 65 µM against various cancer types, indicating a promising anticancer profile .

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Menin-MLL Inhibition | Enzymatic Assay | Not specified | |

| α-Amylase Inhibition | In vitro | 0.68 | |

| Cytotoxicity | Cancer Cell Lines | 26 - 65 |

Case Studies

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer properties of piperidine derivatives similar to this compound revealed that certain modifications enhanced their efficacy against leukemia cells. The introduction of specific substituents increased binding affinity to target proteins involved in cell survival pathways, leading to higher rates of apoptosis in treated cells .

Case Study 2: Diabetes Management

In vivo studies using streptozotocin-induced diabetic mice demonstrated that compounds structurally related to this compound effectively reduced blood glucose levels. These findings support the potential application of these compounds in diabetes management strategies .

Q & A

Q. What are the critical parameters for synthesizing this compound with high yield and purity?

- Methodological Answer: Synthesis requires optimization of:

- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions like oxidation of the benzodioxole moiety .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Reaction Time : Prolonged reaction times (>24 hrs) may degrade sensitive groups like the methoxypyrrolidine ring; monitor via TLC/NMR .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates the final product .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm) .

- X-ray Crystallography : Resolves 3D conformation, critical for studying interactions with biological targets .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass) .

Q. How can researchers mitigate common side reactions during synthesis?

- Methodological Answer:

- Oxidation Protection : Use inert atmospheres (N2/Ar) to prevent benzodioxole oxidation to quinones .

- Selective Catalysts : Palladium-based catalysts for coupling reactions reduce byproducts in piperidine-thioether linkages .

- Stepwise Monitoring : Intermediate analysis via TLC ensures reaction progression and early detection of impurities .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer:

- Quantum Chemical Calculations : Predict transition states and energy barriers for key steps (e.g., piperidine-amide bond formation) using software like Gaussian .

- Machine Learning (ML) : Train models on existing reaction databases to predict optimal solvents/catalysts, reducing trial-and-error .

- Feedback Loops : Integrate experimental data (e.g., yields, purity) into computational models to refine predictions iteratively .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer:

- Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for compound purity (≥95% by HPLC) .

- Structural Analogs : Compare activity of derivatives (e.g., pyrimidine vs. pyridine substitutions) to identify pharmacophore requirements .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability across studies and isolate confounding variables .

Q. How can the 3D conformation of this compound inform target-binding studies?

- Methodological Answer:

- X-ray Crystallography : Resolve crystal structures to map hydrogen-bonding interactions (e.g., amide carbonyl with kinase active sites) .

- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., GPCRs) over 100+ ns to assess stability and conformational flexibility .

- Docking Studies : Use AutoDock Vina to predict binding affinities and guide SAR (structure-activity relationship) analysis .

Q. What advanced techniques determine solubility profiles under physiological conditions?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.